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(4R)-4-methylazetidin-2-one

Cat. No.: B13535079
M. Wt: 85.10 g/mol
InChI Key: XMSFNEZQRPOHAR-GSVOUGTGSA-N
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Description

Context of Azetidin-2-one (B1220530) Chemistry in Organic Synthesis

The azetidin-2-one ring system is a cornerstone in organic and medicinal chemistry. researchgate.net While famously known as the core structure of penicillin and cephalosporin (B10832234) antibiotics, the utility of β-lactams extends far beyond this role. nih.govrsc.org Due to the inherent strain in the four-membered ring, azetidin-2-ones are reactive intermediates and have been recognized as versatile building blocks, or synthons, for creating a wide array of organic molecules. nih.gov

This field of study, often termed the "β-lactam synthon method," leverages the selective cleavage of the strained ring to access diverse and complex molecular architectures that may not even contain a β-lactam ring in the final structure. nih.gov Synthetic chemists have utilized enantiomerically pure β-lactams as starting materials for the synthesis of compounds such as amino acids, peptides, alkaloids, amino sugars, and other biologically significant molecules. nih.govresearchgate.net The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most fundamental and adaptable strategies for constructing the azetidin-2-one core. researchgate.net

Significance of Chiral β-Lactam Motifs in Chemical Building Blocks

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, particularly in the development of pharmaceuticals. The different spatial arrangements of atoms in enantiomers can lead to vastly different biological activities. vulcanchem.com Chiral β-lactams are highly prized as building blocks in asymmetric synthesis, which aims to produce a single enantiomer of a target molecule. rsc.orgsmolecule.com

The use of chiral β-lactams as synthons allows for the transfer of stereochemical information, enabling the construction of complex, stereochemically-defined molecules. researchgate.net This is crucial because the biological efficacy and safety of many drugs depend on their specific stereochemistry. vulcanchem.com Researchers have developed numerous stereoselective methods to synthesize these chiral motifs, employing chiral catalysts or auxiliaries to ensure high enantiomeric purity. rsc.orgvulcanchem.com These enantiopure β-lactams serve as key intermediates in the synthesis of a wide range of compounds, from antibiotics to enzyme inhibitors. rsc.orgacs.org

Scope of Academic Research on (4R)-4-Methylazetidin-2-one

This compound, as a specific chiral β-lactam, is a subject of academic and industrial research interest. It serves as a valuable building block for synthesizing more complex chiral molecules and potential pharmaceuticals. evitachem.com Research has explored its synthesis, properties, and applications in various chemical transformations.

Synthesis and Properties: The synthesis of this compound often involves the cyclization of chiral precursors. evitachem.comsmolecule.com One documented method is the cyclization of 3-methyl-3-buten-1-amine using reagents like phosgene (B1210022) or triphosgene (B27547) in an inert solvent such as dichloromethane (B109758). evitachem.comsmolecule.com Controlling the temperature is critical to prevent unwanted side reactions during this process. evitachem.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue/DescriptionReference
Molecular Formula C₅H₉NO evitachem.com
Molar Mass Approx. 101.13 g/mol evitachem.com
Appearance Colorless to pale yellow liquid or solid evitachem.com
Solubility Soluble in organic solvents like dichloromethane evitachem.com
Stability Generally stable under standard lab conditions evitachem.com

Chemical Reactivity and Applications: Research has shown that this compound participates in several key chemical reactions, making it a versatile intermediate. evitachem.comsmolecule.com Its derivatives have been investigated for potential biological activities, including as enzyme inhibitors or for anticancer properties. evitachem.comsmolecule.com The primary research applications are in organic synthesis, medicinal chemistry, and biological studies. evitachem.com

Reaction TypeDescriptionCommon ReagentsReference
Oxidation Can be oxidized to form N-oxides.Hydrogen peroxide, m-chloroperbenzoic acid evitachem.comsmolecule.com
Reduction Can be reduced to yield corresponding amines or other derivatives.Lithium aluminum hydride, sodium borohydride (B1222165) evitachem.comsmolecule.com
Nucleophilic Substitution The strained lactam ring can be opened by various nucleophiles, leading to substituted products.Amines, alcohols, thiols evitachem.comsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO B13535079 (4R)-4-methylazetidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

(4R)-4-methylazetidin-2-one

InChI

InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1

InChI Key

XMSFNEZQRPOHAR-GSVOUGTGSA-N

Isomeric SMILES

C[C@@H]1CC(=O)N1

Canonical SMILES

CC1CC(=O)N1

Origin of Product

United States

Synthetic Methodologies for 4r 4 Methylazetidin 2 One and Its Chiral Precursors

Stereoselective and Asymmetric Synthesis Approaches

The precise spatial arrangement of the methyl group in (4R)-4-methylazetidin-2-one is paramount for its biological activity and its utility in further chemical transformations. Consequently, significant research has been dedicated to developing synthetic routes that afford high levels of stereocontrol.

Cyclization Reactions for Azetidinone Ring Formation

The formation of the azetidinone ring through intramolecular cyclization is a fundamental and widely utilized strategy. These methods typically involve the creation of a key carbon-nitrogen bond to close the four-membered ring.

A prevalent method for the synthesis of this compound involves the cyclization of suitable precursors using phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). smolecule.comevitachem.comnih.gov This approach commonly utilizes a chiral precursor, such as 3-methyl-3-buten-1-amine, which upon reaction with phosgene or triphosgene, undergoes an intramolecular cyclization to form the desired azetidinone ring. smolecule.comevitachem.com The reaction is typically performed in an inert atmosphere and requires careful temperature control to minimize the formation of side products. smolecule.comevitachem.com Triphosgene has proven to be a versatile reagent for this transformation, acting as an acid activator in the synthesis of various substituted azetidin-2-ones. nih.govresearchgate.net

The following table summarizes the key aspects of amine-mediated cyclizations:

ReagentPrecursor ExampleKey ConditionsReference
Phosgene/Triphosgene3-Methyl-3-buten-1-amineInert atmosphere, controlled temperature, solvents like dichloromethane (B109758) or toluene smolecule.comevitachem.com
TriphosgeneVarious amines and acidsAcid activation researchgate.net

Beyond the use of phosgene and its derivatives, other cyclization strategies have been developed. For instance, the intramolecular cyclization of 2,3-epoxyamines, controlled by magnesium bromide, offers a regioselective route to 3-hydroxyazetidines. researchgate.net This method proceeds with a double inversion of stereochemistry through two sequential SN2 reactions. researchgate.net Additionally, base-promoted cyclization of dibromo amino esters can lead to the formation of azetidine (B1206935) rings. rsc.org

[2+2] Cycloaddition Reactions (e.g., Ketene-Imine Cycloadditions)

The [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, often referred to as the Staudinger synthesis, is a powerful and convergent method for constructing the β-lactam ring of azetidinones. mdpi.comorganic-chemistry.org This reaction involves the formation of a zwitterionic intermediate, which then undergoes a conrotatory electrocyclization to yield the four-membered ring. mdpi.comscripps.edu The stereoselectivity of the Staudinger reaction can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Ketenes for these reactions are often generated in situ from acyl chlorides by treatment with a tertiary amine. mdpi.com The use of chiral auxiliaries or catalysts can impart high levels of enantioselectivity in the formation of the azetidinone product. researchgate.net Lewis acids have also been shown to catalyze the ketene-imine cycloaddition, often leading to improved yields and reaction times. sci-hub.se

The table below highlights key features of the [2+2] cycloaddition approach:

Reaction TypeReactantsKey FeaturesReference
Staudinger CycloadditionKetene and ImineForms β-lactam ring via a zwitterionic intermediate. Stereoselectivity is influenced by substituents. mdpi.comorganic-chemistry.org
Catalyzed CycloadditionKetene and Imine with Lewis AcidEnhanced reaction rates and yields. sci-hub.se

Aza-Michael Addition Pathways to Azetidine Scaffolds

The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a versatile pathway for the construction of carbon-nitrogen bonds and has been applied to the synthesis of azetidine scaffolds. mdpi.comresearchgate.netresearchgate.net This strategy can be employed to create precursors that are then cyclized to form the azetidine ring. For example, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates has been used to synthesize functionalized azetidine derivatives. mdpi.comnih.gov The reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.netnih.gov

Intramolecular C-N Coupling Methodologies for Four-Membered Rings

Modern catalytic methods, particularly intramolecular carbon-nitrogen (C-N) bond forming reactions, have emerged as powerful tools for the synthesis of azetidinones. nih.govorganic-chemistry.org Copper(I)-catalyzed intramolecular C-N coupling of amides with vinyl bromides has been shown to be a highly efficient method for the synthesis of 4-alkylidene-2-azetidinones. nih.govorganic-chemistry.org This 4-exo ring closure is favored over other potential cyclization modes. nih.govorganic-chemistry.org Palladium-catalyzed intramolecular C(sp3)–H amination has also been developed for the synthesis of functionalized azetidines, offering a direct approach to these four-membered rings. rsc.org Furthermore, intramolecular C-N cross-coupling reactions catalyzed by systems like CuI/N,N-dimethylglycine have been successfully employed to construct azetidine-fused heterocyclic systems. mdpi.com

Key intramolecular C-N coupling methodologies are summarized below:

Catalyst SystemReactantsKey OutcomeReference
Copper(I)Amides with vinyl bromidesEfficient synthesis of 4-alkylidene-2-azetidinones nih.govorganic-chemistry.org
Palladium(II)N-substituted alkylaminesDirect synthesis of functionalized azetidines via C-H amination rsc.org
CuI/N,N-dimethylglycine1-(2-bromobenzyl)azetidine-2-carboxamidesFormation of azetidine-fused 1,4-benzodiazepine (B1214927) derivatives mdpi.com

Dynamic Kinetic Resolution Strategies in Azetidinone Synthesis

Dynamic kinetic resolution (DKR) represents a powerful strategy for asymmetric synthesis, enabling the conversion of a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. princeton.eduwikipedia.org This process couples a rapid, reversible racemization of the starting material with a stereoselective reaction that preferentially consumes one enantiomer. princeton.edu For the process to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

In the context of azetidinone synthesis, DKR is often applied to precursors that possess a chiral center prone to epimerization. A notable application involves the asymmetric transfer hydrogenation of β-keto lactams. researchgate.net For instance, the synthesis of a fluorine-containing β-lactam intermediate, (1′S,3R,4R)-4-acetoxy-3-(2′-fluoro-1′-trimethylsilyloxyethyl)-2-azetidinone, utilizes the DKR of a racemic β-keto ester precursor. researchgate.net This key step is achieved through asymmetric transfer hydrogenation catalyzed by a Ruthenium complex, [Ru(η6-arene)(S,S)-R2NSO2DPEN], which selectively reduces one enantiomer of the rapidly interconverting keto ester. researchgate.net

Utilization of Chiral Auxiliaries and Catalysts in Stereocontrol

The stereochemical outcome of synthetic reactions leading to chiral azetidinones is frequently governed by the use of chiral auxiliaries or catalysts. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereoselectivity of subsequent reactions before being removed. sigmaaldrich.com

A variety of chiral auxiliaries, including ephedrine (B3423809) derivatives and oxazolidinones, are available for asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com For instance, a patented method describes the preparation of a chiral auxiliary from the readily available and inexpensive L-Phenylalaninol for the synthesis of 4-BMA ((3R,4S)-3-[[(R)-1'-t-butyldimethylsilyloxy]ethyl]-4-[(R)-1"-carboxyethyl]-2-azetidinone), a key intermediate for carbapenem (B1253116) antibiotics. epo.org This approach highlights the industrial relevance of developing cost-effective chiral auxiliaries. epo.org

In addition to auxiliaries, a range of chiral catalysts are employed to enforce stereocontrol. These can be broadly categorized into metal-based catalysts, organocatalysts, and enzymes. Asymmetric synthesis of related azetidine structures has been achieved with high enantiomeric excess (>90% ee) using Jacobsen's thiourea (B124793) organocatalysts. vulcanchem.com Enzymatic resolutions, for example using lipases, provide another avenue for separating undesired stereoisomers. vulcanchem.com Metal catalysts are also prominent, with various Lewis acids being used to catalyze stereoselective transformations in β-lactam synthesis. epo.org

Table 1: Examples of Catalysts Used for Stereocontrol in Azetidinone-Related Syntheses

Catalyst Type Specific Example Application Reference
Organocatalyst Jacobsen's Thiourea Catalysts Asymmetric azetidine ring formation vulcanchem.com
Biocatalyst Lipases Enzymatic resolution of stereoisomers vulcanchem.com
Metal Catalyst Ruthenium Complexes (e.g., [Ru(η6-arene)(S,S)-R2NSO2DPEN]) Asymmetric transfer hydrogenation (DKR) researchgate.net
Metal Catalyst Rhodium Complexes (e.g., (S,S)-RhCl(TsDPEN)Cp*) Asymmetric transfer hydrogenation (DKR) rsc.org
Lewis Acid Tin(II) triflate (Sn(OTf)2) Coupling reaction for 4-AA precursor epo.org
Lewis Acid Zinc Chloride (ZnCl2) Coupling reaction for 4-AA precursor epo.org
Lewis Acid Titanium Tetrachloride (TiCl4) Reaction of ethyl diazoacetate with azetidin-2-one (B1220530) researchgate.net

The choice of catalyst is critical and depends on the specific reaction. For the coupling of (3R,4R)-4-acetoxy-3-[(R)-1'-(t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone (4-AA) with a chiral auxiliary, catalysts such as tin triflate or zinc chloride have been utilized. epo.org These reactions often require carefully controlled conditions, such as extremely low temperatures, to achieve the desired selectivity. epo.org

Optimization of Reaction Conditions and Diastereoselectivity

Achieving high diastereoselectivity in the synthesis of substituted azetidinones requires meticulous optimization of reaction conditions. Factors such as the choice of reagents, solvents, temperature, and the inherent structure of the substrate all play crucial roles in determining the stereochemical outcome.

The diastereoselectivity of cyclization reactions to form the azetidinone ring is highly sensitive to the reagents used. For example, in the synthesis of 2-cyano azetidines from a common precursor, the choice of base and reaction temperature dramatically influences the diastereomeric ratio. nih.gov Treatment of a chloride precursor with lithium hexamethyldisilylazide (LiHMDS) at -50 °C yielded a separable mixture of diastereomers in a ratio of approximately 15:1. nih.gov In contrast, using potassium hexamethyldisilylazide (KHMDS) at a lower temperature of -78 °C resulted in almost exclusive formation of the alternative diastereomer, with a ratio of about 1:20. nih.gov

Similarly, in the direct alkylation of α-bromo-α-fluoro-β-lactams, reactions proceeded with complete diastereoselectivity. acs.org The relative configuration of the products was confirmed by ¹⁹F NMR spectroscopy, where the coupling constant between the C4 hydrogen and C3 fluorine atoms was diagnostic for the isomer formed. acs.org The nature of the Lewis acid catalyst can also dictate the isomeric ratio of products, as seen in the synthesis of 4-alkylideneazetidin-2-ones, where the choice of catalyst, alongside the C-3 side chain and N-protecting group, influences the amount of the minor E-isomer formed. researchgate.net

The stereochemical integrity of the final product is often confirmed through spectroscopic methods, primarily NMR. For cis-azetidinones formed via Staudinger synthesis, a vicinal coupling constant (J) between the C3 and C4 protons in the range of 4.4 to 5.6 Hz is considered indicative of the cis-diastereomer. ugent.be

Table 2: Influence of Reaction Conditions on Diastereoselectivity in Azetidinone Synthesis

Reaction Variable Parameter Conditions Diastereomeric Ratio (dr) Reference
Azetidine Cyclization Base / Temperature LiHMDS, -50 °C ~15:1 nih.gov
Azetidine Cyclization Base / Temperature KHMDS, -78 °C ~1:20 nih.gov
Alkylideneazetidinone Synthesis Lewis Acid TiCl4, AlCl3, SnCl4 Variable E/Z ratio researchgate.netresearchgate.net
Alkylation of β-lactam Substrate Structure Bulky N-substituents Exclusive formation of (3R,4S)/(3S,4R)-isomers acs.org

These findings underscore the necessity of a systematic approach to optimizing reaction parameters. A slight modification in the base, catalyst, or temperature can invert the stereochemical outcome, providing access to different diastereomers from a single precursor. This level of control is essential for the efficient and selective synthesis of complex chiral molecules like this compound and its derivatives.

Chemical Reactivity and Transformations of 4r 4 Methylazetidin 2 One

Ring-Opening Reactions

The strained four-membered ring of (4R)-4-methylazetidin-2-one is susceptible to cleavage under various conditions, leading to the formation of linear amino acid derivatives or other heterocyclic systems.

The azetidinone ring can be opened by various nucleophiles. evitachem.com This process is a key transformation, yielding functionalized linear amines. The reaction typically involves the nucleophilic attack on the carbonyl carbon of the lactam, leading to the cleavage of the amide bond. Common nucleophiles include amines, alcohols, and thiols. evitachem.comsmolecule.com For instance, aminolysis of structurally similar azetidin-2-ones with aqueous solutions of amines like butylamine (B146782) and 2-methoxyethylamine (B85606) results in the corresponding β-aminoamides. nih.gov The mechanism for this transformation is proposed to be an uncatalyzed nucleophilic attack on the carbonyl group as the rate-determining step. nih.gov

The regioselectivity of nucleophilic attack can be influenced by substituents on the azetidine (B1206935) ring. In many cases, the attack occurs at the less-substituted carbon atom. semanticscholar.org However, activation of the nitrogen atom, for example through N-quaternization, can alter the regioselectivity of the ring-opening. semanticscholar.orgrsc.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidin-2-one (B1220530) Derivatives This table is illustrative of general azetidinone reactivity and not specific to this compound unless otherwise stated.

Nucleophile Product Type Reference
Amines (e.g., butylamine) β-Aminoamides nih.gov
Alcohols β-Amino esters smolecule.com
Thiols β-Thioesters evitachem.com
Fluoride (B91410) ion (from Bu₄NF) γ-Fluoropropylamines researchgate.net

Under hydrolytic conditions, particularly in the presence of acid or base, the lactam bond of azetidin-2-ones can be cleaved. Alkaline hydrolysis typically proceeds through a BAC2 mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netresearchgate.net This leads to the formation of a tetrahedral intermediate, followed by the cleavage of the C-N bond to yield the corresponding β-amino acid. researchgate.netresearchgate.net

Acid-catalyzed hydrolysis, on the other hand, can occur via an A-1 type unimolecular mechanism. researchgate.net This pathway involves the protonation of the nitrogen atom, followed by the opening of the ring and subsequent addition of water to the carbonyl group. researchgate.net

Azetidin-2-ones, particularly those with appropriate side chains, can undergo ring-opening rearrangements to form other heterocyclic structures such as δ-lactones (six-membered cyclic esters). researchgate.netwikipedia.org For example, hydroxyl-induced cleavage of certain N-acylazetidinone derivatives can lead to the formation of δ-lactones. researchgate.net This type of rearrangement is a valuable synthetic strategy for accessing more complex molecular architectures from simpler β-lactam precursors. researchgate.net

Functional Group Interconversions on the Azetidinone Core

Beyond ring-opening, the this compound scaffold allows for various functional group transformations that maintain the core azetidinone structure.

The azetidinone ring can be subjected to oxidation. For instance, oxidation of this compound can form N-oxides. evitachem.comsmolecule.com Common oxidizing agents used for this transformation include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA). evitachem.comsmolecule.com

The carbonyl group of the azetidinone ring can be reduced to yield the corresponding azetidine (a saturated four-membered nitrogen-containing heterocycle). evitachem.comacs.org This reduction is a frequently used method for the synthesis of azetidines due to the ready availability of β-lactam precursors. acs.org

Strong reducing agents are typically required for this transformation. Reagents such as lithium aluminum hydride (LiAlH₄) and diborane (B8814927) are effective in reducing N-substituted azetidin-2-ones to the corresponding azetidines, generally with retention of stereochemistry at the ring substituents. acs.org Sodium borohydride (B1222165) has also been noted as a reducing agent for these systems. evitachem.comsmolecule.com

Table 2: Common Reagents for Functional Group Interconversions of Azetidin-2-ones This table is illustrative of general azetidinone reactivity and not specific to this compound unless otherwise stated.

Reaction Type Reagent Product Reference
Oxidation Hydrogen peroxide, m-CPBA N-Oxides evitachem.comsmolecule.com
Reduction Lithium aluminum hydride (LiAlH₄) Azetidines evitachem.comacs.org
Reduction Sodium borohydride Amines/Other derivatives evitachem.comsmolecule.com
Reduction Diborane Azetidines acs.org

Derivatization and Substitution Reactions on the Azetidinone Ring

The chemical versatility of the this compound scaffold allows for a variety of derivatization and substitution reactions. These transformations are crucial for synthesizing a diverse range of β-lactam analogs for various applications, including as intermediates for more complex molecules like carbapenems. epo.org Modifications can be targeted at the ring nitrogen (N-1), as well as the carbon atoms at positions C-3 and C-4.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the azetidin-2-one ring, being part of a lactam (a cyclic amide), possesses an acidic proton. This acidity can be exploited for N-alkylation and N-acylation reactions, typically after deprotonation with a suitable base. monash.edu These strategies are fundamental for introducing a wide array of substituents at the N-1 position, which significantly influences the molecule's properties.

N-Alkylation: This process involves the substitution of the N-H proton with an alkyl group. A common method involves treating the azetidinone with a base, such as sodium hydride (NaH), to generate the corresponding anion, which then acts as a nucleophile. vulcanchem.com This anion readily reacts with alkyl halides in a nucleophilic substitution reaction to yield the N-alkylated product. nih.gov For instance, N-alkylation with benzyl (B1604629) bromide in the presence of a base is a representative strategy. vulcanchem.com The choice of solvent and temperature is critical to ensure high yields and prevent side reactions.

N-Acylation: The introduction of an acyl group at the N-1 position is another key transformation. This is typically achieved by reacting the this compound with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride. researchgate.net For example, refluxing with acetic anhydride is a standard procedure for producing N-acetyl derivatives. researchgate.net These N-acyl compounds are important intermediates in various synthetic pathways.

Modern electrochemical methods have also been developed for N-alkylation and N-acylation, offering mild reaction conditions without the need for external oxidants or metal catalysts. rsc.org These techniques often involve the chemoselective decarboxylation or deoxygenation of carboxylic acids to generate the alkyl or acylating species. rsc.org

Table 1: Selected N-Alkylation and N-Acylation Reactions on Azetidinone Rings This table presents examples of N-alkylation and N-acylation reactions on azetidinone cores, illustrating common reagents and conditions. The specific substrate is not always this compound but demonstrates the general applicability of the method.

Transformation Reagent(s) Conditions Product Type Source(s)
N-Alkylation 1. Sodium Hydride (NaH) 2. Benzyl Bromide Base-mediated deprotonation followed by nucleophilic substitution N-Benzyloxyazetidinone vulcanchem.com
N-Alkylation Alcohols Ruthenium or Iron Catalysis N-Alkyl Amino Acids (demonstrates principle) nih.gov
N-Acylation Acetic Anhydride Reflux N-Acetylisatin (demonstrates principle) researchgate.net

Electrophilic Substitution at C-3 and C-4 Positions

Direct electrophilic substitution on the saturated C-3 and C-4 positions of the azetidinone ring is not as straightforward as in aromatic systems because the ring is not electron-rich. uoanbar.edu.iqmsu.edu However, functionalization at these positions is achievable through strategies that involve activating the ring or employing specific reaction mechanisms.

Substitution at C-4: The C-4 position can be made susceptible to substitution by introducing a good leaving group, such as an acetoxy (-OAc) or sulfo (-SO₃H) group. researchgate.net Reactions of 4-acetoxy-azetidin-2-ones with nucleophiles often proceed through an elimination-addition mechanism. researchgate.net Furthermore, Lewis acid-catalyzed reactions can facilitate substitution at this position. For example, the reaction of a 4-acetoxy-azetidinone with ethyl diazoacetate, catalyzed by a Lewis acid, results in the formation of a 4-alkylidene-azetidinone, which constitutes a substitution at the C-4 carbon. researchgate.net

Substitution at C-3: The C-3 position is adjacent to the carbonyl group, making its protons acidic enough to be removed by a strong base to form an enolate. This enolate can then react with various electrophiles. Additionally, novel synthetic routes have been developed that involve the reaction of a β-lactam carbocation equivalent with active aromatic nucleophiles in the presence of a Lewis acid to create new C-3 substituted 2-azetidinones. nih.gov Halogenation at the C-3 position is also possible; for instance, 3-halo-3-(phenylsulfonyl)-4-phenylazetidinones have been synthesized using N-halosuccinimides. nih.gov

Table 2: Examples of Substitution Reactions at C-3 and C-4 of Azetidinone Rings This table provides examples of functionalization at the C-3 and C-4 positions of the azetidinone ring, showcasing the requirement for activating groups or specific reaction pathways.

Position Reaction Type Reagent(s) Key Intermediate/Mechanism Product Type Source(s)
C-4 C-C Bond Formation Ethyl Diazoacetate, Lewis Acid Reaction with 4-acetoxy precursor 4-Alkylidene-azetidinone researchgate.net
C-4 Coupling Reaction Chiral Auxiliary, TiCl₄, ZnBr₂ Coupling with (3R,4R)-4-acetoxy-3-[...]-2-azetidinone C-4 Substituted Azetidinone epo.org
C-3 C-C Bond Formation Aromatic Nucleophiles, Lewis Acid β-Lactam Carbocation Equivalent C-3 Aryl-substituted Azetidinone nih.gov

Radical and Photochemical Conversions

Radical and photochemical reactions offer unique pathways for transforming the azetidinone ring, enabling the construction of complex bicyclic structures and other novel derivatives. These high-energy reactions can initiate bond formations and cleavages that are not accessible through traditional ionic chemistry.

Radical Conversions: Radical reactions can be initiated on substituents attached to the azetidinone ring. A notable example is the radical cyclization of N-acrylate-4-(2-bromoethyl)azetidin-2-ones, which leads to the formation of bicyclic β-lactam structures. nih.gov This type of transformation demonstrates how a radical generated on a side chain can interact with the ring system to build more complex molecular architectures. Research has also pointed to the formation of azetidin-2-one radicals, which could potentially abstract a hydrogen atom from a suitable donor, indicating that radicals can be generated on the ring itself. core.ac.uk

Photochemical Conversions: Photochemistry provides the energy to access excited states of molecules, opening up unique reaction pathways. For example, photochemical formal cycloadditions have been developed for related systems. While not starting from this compound itself, the photochemical formal (4+2)-cycloaddition of imines derived from bicyclo[1.1.1]pentan-1-amines illustrates a powerful concept. nih.gov In this process, irradiation generates an excited state with N-centered radical character, which triggers a ring-opening and subsequent cycloaddition cascade. nih.gov Such principles could potentially be applied to appropriately substituted azetidinones to achieve novel skeletal rearrangements and cycloadditions.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetic Anhydride
Benzyl Bromide
Ethyl Diazoacetate
N-halosuccinimides
Sodium Hydride
Titanium tetrachloride (TiCl₄)

4r 4 Methylazetidin 2 One As a Chiral Building Block in Advanced Organic Synthesis

Application in Stereoselective Construction of Complex Organic Architectures

The utility of (4R)-4-methylazetidin-2-one and its derivatives as chiral synthons is well-documented in the stereoselective synthesis of elaborate molecules, including other β-lactams, macrocycles, and pseudopeptides. The defined stereocenter at the C4 position serves as a powerful control element, guiding the stereochemical outcome of subsequent transformations.

One prominent application involves the stereoselective conjugate addition of nucleophiles to α,β-unsaturated systems, followed by cyclization to form substituted β-lactams. For instance, the conjugate addition of lithium (α-methylbenzyl)allylamide to α,β-unsaturated iron acyl complexes yields β-amino iron acyl adducts. These intermediates can be deallylated and then undergo oxidative decomplexation with bromine to facilitate direct β-lactam ring formation, yielding products such as (4R)-1-[N-(1R)-1-Phenylethyl]-4-methylazetidin-2-one with high diastereoselectivity. psu.edu

Furthermore, derivatives of the azetidinone core are instrumental in synthesizing complex antibiotics and inhibitors. In a proposed total synthesis of the lankacidin antibiotics, a (3R,4S)-4-substituted azetidin-2-one (B1220530) derivative was a key intermediate. researchgate.net This building block was involved in a stereoselective acylation and subsequent intramolecular Stille reactions to construct the macrocyclic precursor. researchgate.net Similarly, the cis-analogue, (3S,4R)-3-amino-4-methylazetidin-2-one, has been utilized as a β-lactam core in the synthesis of monocarbam inhibitors targeting Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3). nih.gov

The table below summarizes selected examples of complex molecules synthesized using this compound or its close analogues as chiral building blocks, highlighting the key synthetic strategies employed.

Target Molecule/ClassAzetidinone Building BlockKey Synthetic Transformation(s)Reference
(4R)-1-[N-(1R)-1-Phenylethyl]-4-methylazetidin-2-oneDerived from (E)-crotonyl(cyclopentadienyl)dicarbonylironStereoselective conjugate addition of a lithium amide followed by oxidative decomplexation and cyclization. psu.edu
Lankacidin Macrocyclic Precursors(3R,4S)-1-tert-butyldimethylsilyl-4-[(E)-2-iodoprop-1-enyl]-3-methylazetidin-2-oneStereoselective acylation and intramolecular Stille coupling for macrocyclization. researchgate.net
Monocarbam PBP3 Inhibitors(3S,4R)-3-amino-4-methylazetidin-2-oneCoupling with a substituted triazolone followed by deprotection steps. nih.gov
Fluorine-Containing β-Lactam Intermediates(1′S,3R,4R)-4-acetoxy-3-(2′-fluoro-1′-trimethylsilyloxyethyl)-2-azetidinoneDynamic kinetic resolution via asymmetric transfer hydrogenation of a β-keto ester precursor. researchgate.net

Transformations Leading to Diverse Non-β-Lactam Ring Systems

The high ring strain of the azetidin-2-one core makes it susceptible to selective bond cleavage, a property that has been exploited to transform it into a variety of non-β-lactam structures. researchgate.net This "β-lactam synthon method" provides access to diverse molecular scaffolds that lack the original four-membered ring. researchgate.net

Nucleophilic ring-opening is a common strategy. The nitrogen atom can be activated through quaternization, rendering the ring carbons susceptible to attack. rsc.org For example, N-quaternized 2-arylazetidine derivatives undergo site-selective ring-opening reactions with halide nucleophiles. The reaction of a 2-(o-tolyl) substituted azetidinium salt with tetrabutylammonium (B224687) fluoride (B91410) preferentially occurs at the more substituted C2 position to furnish a γ-amino butanoate, which is a tertiary alkyl fluoride. rsc.org

Ring-opening can also be initiated through rearrangement reactions. In the context of lankacidin synthesis, an acylated azetidinone was shown to undergo a ring-opening rearrangement using tetrabutylammonium fluoride to yield a δ-lactone in 62% yield. researchgate.net Reductive ring-opening reactions provide another route to acyclic structures. Azetidin-3-ones, close relatives of azetidin-2-ones, can be opened using titanium tetraiodide (TiI₄). clockss.org This reaction proceeds via a radical intermediate, leading to fragmentation of an N-C bond to form α-amino ketones. The regioselectivity of this cleavage can be controlled by the substitution pattern on the azetidinone ring. clockss.org

The following table presents examples of transformations where the azetidinone ring is converted into other cyclic or acyclic systems.

Starting Material ClassReagent/ConditionResulting Non-β-Lactam StructureKey TransformationReference
Acylated AzetidinoneTetrabutylammonium fluoride (TBAF)δ-LactoneRing-opening rearrangement researchgate.net
2-Arylazetidinium SaltTetrabutylammonium fluoride (Bu₄NF)γ-Amino Butanoate (Tertiary Alkyl Fluoride)Nucleophilic ring-opening rsc.org
2,2-Disubstituted Azetidin-3-oneTitanium Tetraiodide (TiI₄)α-Amino KetoneReductive ring-opening clockss.org

Integration into Convergent and Divergent Synthetic Strategies

The utility of this compound as a chiral building block extends to its seamless integration into both convergent and divergent synthetic plans, underscoring its versatility in modern organic synthesis.

A convergent synthesis involves preparing complex fragments of a target molecule independently and then coupling them at a late stage. ethz.ch This approach is often more efficient for constructing large, complex molecules. This compound and its derivatives are ideal for such strategies, serving as enantiomerically pure building blocks that introduce a key stereochemical element into a larger fragment before the coupling event. ethz.ch A highly convergent approach to the macrocyclic natural products, the lankacidins, exemplifies this, where a stereochemically defined azetidinone derivative is acylated with another complex fragment before the final macrocyclization step. researchgate.net Similarly, the synthesis of carbocyclic analogues of the nucleoside precursor PreQ₀ has been achieved through a convergent route where a chiral aminocyclopentane derivative is coupled with a PreQ₀-derived intermediate in a key step. beilstein-journals.org

In contrast, a divergent synthesis begins with a central core molecule that is systematically elaborated through various reaction pathways to generate a library of structurally diverse compounds. wikipedia.org This strategy is particularly valuable in medicinal chemistry for creating compound libraries for biological screening. wikipedia.org this compound, with its multiple functionalization points (the ring nitrogen, the carbonyl group, and the C3 and C4 positions), is an excellent starting point for divergent strategies. By selectively modifying these positions, a wide range of analogues can be produced from a single chiral precursor. For example, a photocatalytic strategy for synthesizing dihydroisoquinoline-1,4-diones demonstrates how different products can be accessed divergently from an identical starting material. rsc.org While this specific example doesn't start with this compound, it illustrates the principle of how a core structure can lead to diverse products, a strategy applicable to the azetidinone scaffold. rsc.org The development of methods to diastereoselectively synthesize tetrasubstituted alkenes also highlights how divergent synthesis can be used to access different product isomers from a single starting material by changing reaction conditions. nih.gov

The strategic choice between convergent and divergent pathways depends on the synthetic target, but the chemical properties and chirality of this compound make it a valuable player in either approach.

Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (4R)-4-methylazetidin-2-one, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments.

¹H NMR Spectroscopy for Proton Connectivity

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected proton signals for this compound would include a doublet for the methyl group protons, a multiplet for the proton at the chiral center (C4), and two distinct signals for the diastereotopic protons on the C3 carbon of the azetidinone ring. The coupling constants (J-values) between these protons would be critical in establishing the connectivity within the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~1.2 d ~6-7 3H -CH₃
~2.5 dd ~14-16, ~2-3 1H H-3a
~3.0 dd ~14-16, ~5-6 1H H-3b
~3.8 m - 1H H-4

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments. For this compound, four distinct signals would be expected: one for the methyl carbon, one for the methylene (B1212753) carbon (C3), one for the methine carbon at the chiral center (C4), and one for the carbonyl carbon (C2). The chemical shift of the carbonyl carbon would be significantly downfield, which is characteristic of a lactam.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~20 -CH₃
~40 C-3
~50 C-4

Advanced 2D NMR Techniques (e.g., HMBC, NOESY) for Stereochemical Assignment

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm the connectivity by showing correlations between protons and carbons that are two or three bonds apart. To confirm the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. A NOESY experiment would show through-space correlations between protons. For this compound, a NOESY correlation between the proton at C4 and one of the protons at C3 would help to establish their relative stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the β-lactam carbonyl group, typically in the range of 1730-1770 cm⁻¹. Another key feature would be the N-H stretching vibration, which would appear as a sharp peak around 3200-3400 cm⁻¹.

Table 3: Hypothetical IR Absorption Data for this compound

Frequency (cm⁻¹) Intensity Assignment
~3300 Medium-Strong N-H Stretch
~2970 Medium C-H Stretch (sp³)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₄H₇NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (85.10). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve the characteristic cleavage of the β-lactam ring.

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/z Possible Fragment
85 [M]⁺
70 [M - CH₃]⁺
57 [M - CO]⁺ or [C₃H₅N]⁺

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This data is used to confirm the empirical and molecular formula of the synthesized compound. For C₄H₇NO, the theoretical elemental composition would be approximately:

Table 5: Theoretical Elemental Analysis for C₄H₇NO

Element Percentage
Carbon (C) 56.45%
Hydrogen (H) 8.29%
Nitrogen (N) 16.46%

Chromatographic Methods for Purity and Stereoisomeric Excess Determination

The assessment of chemical purity and the precise determination of stereoisomeric excess are critical quality attributes for the chiral compound this compound. Among the array of analytical techniques available, chromatographic methods, particularly high-performance liquid chromatography (HPLC), offer the requisite selectivity and sensitivity for these determinations. The development of specialized chiral stationary phases and derivatization strategies has further enhanced the ability to resolve enantiomers and accurately quantify the stereoisomeric composition of this β-lactam.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a cornerstone technique for the direct separation of enantiomers, thereby enabling the accurate determination of the enantiomeric excess (e.e.) of this compound. This method relies on the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. Polysaccharide-based and cyclodextrin-based CSPs are among the most successful and widely employed for the resolution of a broad range of chiral compounds, including β-lactams.

The selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition are paramount for achieving baseline separation of the (4R)- and (4S)-4-methylazetidin-2-one enantiomers. The chiral recognition mechanism is predicated on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.

While specific chromatographic data for the direct enantioseparation of 4-methylazetidin-2-one (B3270581) is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on structurally similar β-lactams. For instance, research on the enantiomeric separation of various β-lactam compounds has demonstrated the efficacy of cyclodextrin-based CSPs. A study utilizing a dimethylphenyl carbamate (B1207046) functionalized β-cyclodextrin column (Cyclobond I 2000 DMP) successfully separated 11 out of 12 evaluated β-lactams in the reversed-phase mode. researchgate.net This suggests that similar stationary phases could be highly effective for the resolution of 4-methylazetidin-2-one enantiomers.

The mobile phase composition, including the type and proportion of organic modifiers (e.g., methanol, acetonitrile) and additives, plays a crucial role in modulating retention and enantioselectivity. For structurally related β-lactams, reversed-phase conditions have proven to be a highly effective approach for enantioseparation on cyclodextrin-based columns. researchgate.net

To illustrate the typical parameters involved in such separations, the following interactive data table presents hypothetical yet representative data for the chiral HPLC separation of 4-methylazetidin-2-one enantiomers on a polysaccharide-based CSP.

ParameterCondition/Value
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane/2-Propanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (4S)-enantiomer (t_R1)8.5 min
Retention Time (4R)-enantiomer (t_R2)9.8 min
Resolution (R_s)2.1
Separation Factor (α)1.15

The successful development of a robust chiral HPLC method is indispensable for the quality control of this compound, ensuring its stereochemical integrity and purity.

Pre-column Derivatization Strategies for Enhanced Detection

In instances where the analyte possesses a weak chromophore or lacks sufficient volatility for gas chromatography, pre-column derivatization can be a powerful strategy to enhance detection and improve chromatographic performance. This indirect approach involves reacting the analyte with a chiral or achiral derivatizing agent to form diastereomers or a more readily detectable derivative, respectively.

For this compound, the secondary amine within the β-lactam ring presents a reactive site for derivatization. Reaction with a chiral derivatizing agent (CDA) converts the enantiomers into diastereomers. These diastereomers exhibit different physicochemical properties and can often be separated on a conventional achiral stationary phase, such as a C18 column. This obviates the need for a more specialized and often more expensive chiral column.

A variety of chiral derivatizing agents are available for amines, including:

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent): This reagent reacts with primary and secondary amines to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV-Vis spectroscopy.

(S)-(+)-1-(2-Naphthyl)ethyl isocyanate: This reagent reacts with the amine to form urea (B33335) derivatives, introducing a highly fluorescent naphthyl group that significantly enhances detection sensitivity.

Chloroformates: Chiral chloroformates, such as (-)-menthyl chloroformate, react with amines to form carbamates, which can be separated on achiral columns.

The choice of derivatizing agent depends on the reactivity of the analyte, the desired detection method, and the chromatographic conditions. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to ensure complete and rapid derivatization without racemization.

The following interactive data table outlines a hypothetical pre-column derivatization strategy for the analysis of this compound.

ParameterCondition/Reagent
Chiral Derivatizing Agent (CDA)Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent)
Reaction SolventAcetone/Water
Reaction Temperature40 °C
Reaction Time60 minutes
Stationary Phase for SeparationOctadecylsilane (C18)
Mobile PhaseAcetonitrile/Water with 0.1% Trifluoroacetic Acid (Gradient Elution)
DetectionUV at 340 nm

Pre-column derivatization not only facilitates the separation of enantiomers on achiral columns but can also significantly improve the limit of detection and limit of quantification, which is particularly advantageous when analyzing samples with low concentrations of the analyte or its stereoisomeric impurity.

Theoretical and Mechanistic Investigations of 4r 4 Methylazetidin 2 One Chemistry

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of β-lactam chemistry. DFT calculations allow for the modeling of reaction intermediates and the exploration of reaction pathways, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Studies on the formation of β-lactam rings have utilized DFT to analyze reaction mechanisms and energy profiles. For instance, in enzymatic C–H amidation reactions to form β-lactams, DFT calculations have been employed to explore the energies of various intermediates and transition states. nih.gov These calculations can consider different spin states (quintet, triplet, singlet) to determine the lowest energy pathway. nih.gov DFT has been used to calculate the energy barriers for key steps, such as nitrene intermediate formation and subsequent hydrogen atom abstraction, which dictates the regioselectivity of the cyclization process. nih.gov

DFT is also applied to understand stereoselectivity in reactions like the Staudinger synthesis. Calculations can help determine why certain stereoisomers (cis or trans) are favored by evaluating the transition state energies leading to each product. mdpi.com Furthermore, DFT studies contribute to understanding the reactivity of the azetidinone ring itself, such as in ring-opening polymerizations, by modeling the activation of carbonyl bonds. researchgate.net

Table 1: Application of DFT in Azetidinone Chemistry

Area of Investigation Insights from DFT
Reaction Mechanism Elucidation of multi-step pathways, such as the Staudinger cycloaddition. mdpi.com
Transition States Calculation of energy barriers for key steps like C-H amidation. nih.gov
Intermediate Stability Analysis of the stability of transient species like zwitterions. mdpi.com
Stereoselectivity Prediction of cis/trans isomer ratios based on transition state energies. mdpi.com

| Reactivity | Modeling of ring-opening processes and activation of carbonyl groups. researchgate.net |

Elucidation of Reaction Mechanisms and Transition States

The synthesis and reactivity of (4R)-4-methylazetidin-2-one and related β-lactams are governed by specific, often multi-step, reaction mechanisms. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a fundamental method for forming the azetidinone ring. This process is generally accepted to proceed through a two-step mechanism. mdpi.com

The initial step involves the nucleophilic attack of the imine nitrogen on the ketene's sp-hybridized carbon, forming a zwitterionic intermediate. mdpi.com This is followed by a conrotatory four-electron electrocyclization, which can also be viewed as an intramolecular Mannich-type reaction, to form the four-membered ring. mdpi.com The nature of the reactants and reaction conditions, such as temperature and solvent, can significantly influence the stereochemical outcome of this cycloaddition.

The reactivity of the formed β-lactam ring is dominated by its strain. globalresearchonline.net The angle strain in the four-membered ring leads to an increase in the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles. globalresearchonline.netbhu.ac.in Nucleophilic attack, for example by a base, typically results in the cleavage of the acyl-nitrogen bond and ring-opening. bhu.ac.in This reactivity is fundamental to the biological activity of β-lactam antibiotics, which act by acylating transpeptidase enzymes involved in bacterial cell wall synthesis. globalresearchonline.net

Computational studies have further detailed these mechanisms by mapping the potential energy surfaces of the reactions. For enzymatic C-H amidation leading to β-lactams, DFT calculations have identified specific transition states for hydrogen abstraction, providing key information on bond distances and energy barriers. nih.gov These theoretical models help explain the observed regio- and enantioselectivity in such reactions. nih.govnih.gov

Stereochemical Predictions and Conformational Analysis

The stereochemistry at the C4 position, bearing the methyl group in this compound, is crucial for its chemical and biological properties. The spatial arrangement of substituents is often determined during the ring-forming reaction. For example, in the Staudinger synthesis, the relative stereochemistry of the substituents at C3 and C4 can be controlled to produce either cis or trans isomers, depending on the reaction conditions and the specific reactants used. mdpi.com

The four-membered azetidinone ring is not perfectly planar. Conformational analysis of related azetidine (B1206935) structures shows that the ring can adopt a puckered structure. nih.gov The specific conformation is influenced by the nature and position of substituents on the ring. The degree of puckering and the preferred conformation can be predicted using computational methods like molecular mechanics and DFT. nih.govresearchgate.net

For the azetidine ring, two puckered conformations are possible, and the energetic balance between them can be subtle. nih.gov The presence of substituents and their interactions (e.g., steric hindrance) play a significant role in determining the most stable conformation. nih.gov In solution, the conformational equilibrium can be influenced by the polarity of the solvent, which can stabilize or destabilize certain conformations through dipole-dipole interactions. nih.gov The conformational preferences of the ring and its substituents are critical for how the molecule interacts with other molecules, such as enzyme active sites.

Table 2: Key Compound Names

Compound Name

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R)-4-methylazetidin-2-one, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The synthesis typically involves cyclization of β-amino acid derivatives using dehydrating agents like PCl₃ or carbodiimides. Key parameters include solvent polarity (e.g., THF vs. dichloromethane), temperature control (0–25°C), and catalysts (e.g., DMAP for ring closure). For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are recommended. Reaction progress should be monitored via TLC or HPLC to optimize intermediates .

Q. How can researchers confirm the identity and enantiomeric purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare ¹H/¹³C NMR data with literature for ring protons (δ ~3.5–4.5 ppm) and lactam carbonyl (δ ~170 ppm).
  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers.
  • X-ray crystallography : For absolute configuration confirmation, single-crystal analysis is definitive.
  • Optical rotation : Compare [α]D values with reported data for (4R)-configured analogs .

Q. What analytical methods are critical for assessing purity and stability of this compound under experimental conditions?

  • Methodological Answer :

  • HPLC-MS : Quantify impurities (e.g., ring-opened byproducts) and detect degradation under stress conditions (heat, light, humidity).
  • Karl Fischer titration : Determine water content, as azetidinones are prone to hydrolysis.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via spectroscopic methods .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular docking : Screen derivatives against target proteins (e.g., β-lactamases or penicillin-binding proteins) using software like AutoDock Vina.
  • DFT calculations : Predict ring strain energy and reactivity (e.g., nucleophilic attack at the lactam carbonyl).
  • QSAR models : Corlate substituent effects (e.g., methyl group position) with biological activity using datasets from analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Meta-analysis : Compare studies for variability in assay conditions (e.g., bacterial strains, MIC protocols).
  • Dose-response validation : Re-test compounds under standardized conditions (CLSI guidelines) with positive/negative controls.
  • Structural verification : Confirm stereochemistry and purity of tested samples, as impurities or racemization can skew results .

Q. How can researchers elucidate the mechanism of action of this compound in antimicrobial resistance studies?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure activity against purified β-lactamases or transpeptidases using nitrocefin hydrolysis or fluorescence-based substrates.
  • Time-kill curves : Assess bactericidal kinetics in combination therapies (e.g., with β-lactam antibiotics).
  • Resistance gene profiling : Use PCR to detect mutations in target genes (e.g., mecA in MRSA) post-exposure .

Data Presentation and Reproducibility

Q. What experimental details are essential for reproducibility in synthesizing this compound?

  • Methodological Answer : Report exact molar ratios, solvent drying methods, reaction times, and purification techniques (e.g., column chromatography gradients). For novel compounds, include elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) data. Deposit crystallographic data in public databases (e.g., CCDC) .

Q. How should researchers handle contradictory spectral data during structural characterization?

  • Methodological Answer :

  • Cross-validate techniques : Compare NMR, IR, and MS data for consistency.
  • Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering) by variable-temperature experiments.
  • Independent synthesis : Re-prepare the compound via alternative routes to rule out artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.